molecular formula C17H10Cl3FN2O4 B2607088 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-58-5

1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2607088
CAS No.: 303986-58-5
M. Wt: 431.63
InChI Key: ZERXYVTYOCOYBC-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple halogen substitutions, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the imidazolidine ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione: can be compared with other halogenated imidazolidine derivatives, such as:

Uniqueness: The unique combination of chlorine and fluorine atoms in this compound can result in distinct chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3FN2O4/c18-11-2-1-3-14(21)10(11)8-27-23-16(25)15(24)22(17(23)26)7-9-4-5-12(19)13(20)6-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERXYVTYOCOYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON2C(=O)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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